molecular formula C28H40N8O7 B1450566 Ac-Arg-Gly-Lys(Ac)-AMC CAS No. 660846-97-9

Ac-Arg-Gly-Lys(Ac)-AMC

Cat. No. B1450566
M. Wt: 600.7 g/mol
InChI Key: HABKINWCDDLXSZ-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-Arg-Gly-Lys(Ac)-AMC” is a biochemical used for proteomics research . It’s also known as "Ac-RGK (Ac)-MCA" . It’s used as a control for two-step histone deacetylase assay .


Molecular Structure Analysis

The molecular formula of “Ac-Arg-Gly-Lys(Ac)-AMC” is C28H40N8O7 and its molecular weight is 600.68 .

Scientific Research Applications

Multimeric Forms of Peptides in Cancer Research

Multimeric forms of peptides, such as Ac-Y16, derived from laminin B1 chain like Tyr-Ile-Gly-Ser-Arg (YIGSR), have shown significant results in decreasing tumor growth and metastasis. This demonstrates the potential of Ac-Arg-Gly-Lys(Ac)-AMC related peptides in cancer therapy and research (Nomizu et al., 1993).

Structural Requirements for Biological Activity

The structure of peptides, including variations similar to Ac-Arg-Gly-Lys(Ac)-AMC, plays a crucial role in biological activities. For instance, analogs of desArg(9)-Lys-bradykinin, where the central tetrapeptide is replaced with different spacers, show variable activities at the B1 receptor. This highlights the importance of structural elements in peptides like Ac-Arg-Gly-Lys(Ac)-AMC for specific biological functions (Rovero et al., 2001).

Dendrons in Adenylyl Cyclase Signaling Systems

Dendrons containing sequences similar to Ac-Arg-Gly-Lys(Ac)-AMC have been studied for their effects on adenylyl cyclase signaling systems. These studies contribute to understanding the molecular mechanisms of signaling pathways relevant to diseases and potential therapeutic interventions (Shpakov et al., 2004).

Stability in Collagen Triple-helix

Peptides containing Gly-Pro-Arg, similar to Ac-Arg-Gly-Lys(Ac)-AMC, have been found to confer stability in the collagen triple-helix, suggesting their potential role in collagen-related biological processes and diseases (Yang et al., 1997).

Glycation Endproducts from Model Compounds

Research on the formation of advanced glycation endproducts using model compounds, including peptides like Ac-Arg-Gly-Lys(Ac)-AMC, helps in understanding the biochemical pathways involved in aging and age-related diseases (Argirova et al., 1999).

properties

IUPAC Name

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABKINWCDDLXSZ-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Arg-Gly-Lys(Ac)-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
C Blackburn, C Barrett, M Brunson, J Chin… - Bioorganic & medicinal …, 2014 - Elsevier
Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide are potent sub-type selective HDAC6 inhibitors. Constrained heterocyclic analogs based on 1,2,3,4-tetrahydropyrrolo[1,2-a]…
Number of citations: 51 www.sciencedirect.com
C Blackburn, C Barrett, J Chin, K Garcia… - Journal of medicinal …, 2013 - ACS Publications
A screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with unexpected selectivity over the other subtypes. We designed and …
Number of citations: 81 pubs.acs.org
JL Tischler, B Abuaita, SC Cuthpert… - Journal of enzyme …, 2008 - Taylor & Francis
Butyric acid and trichostatin A (TSA) are anti-cancer compounds that cause the upregulation of genes involved in differentiation and cell cycle regulation by inhibiting histone …
Number of citations: 14 www.tandfonline.com
J Hou, Z Li, Q Fang, C Feng, H Zhang… - Journal of medicinal …, 2012 - ACS Publications
Discovery and Extensive in Vitro Evaluations of NK-HDAC-1: A Chiral Histone Deacetylase Inhibitor as a Promising Lead | Journal of Medicinal Chemistry ACS ACS Publications C&EN …
Number of citations: 49 pubs.acs.org
ZH Li, XB Zhang, XQ Han, CR Feng… - Oncology …, 2013 - spandidos-publications.com
Histone deacetylases (HDACs) are overexpressed in various types of primary human cancer and have become attractive targets for cancer therapy. We designed and synthesized a …
Number of citations: 15 www.spandidos-publications.com
IC Chen, HH Huang, PF Chen… - Toxicological …, 2016 - academic.oup.com
Urban particulate matter (urban PM) is a heterogeneous mixture of various types of particles originating from different sources. Exposure to high concentrations of urban PM leading to …
Number of citations: 15 academic.oup.com
J Hou, C Feng, Z Li, Q Fang, H Wang, G Gu… - European journal of …, 2011 - Elsevier
Previously, we reported a click-chemistry based approach to the synthesis of a novel class of histone deacetylase (HDAC) inhibitors [1]. The lead compound NSC746457 was found to …
Number of citations: 37 www.sciencedirect.com
IC Chen, WF Chiang, PF Chen… - Journal of Cellular …, 2014 - Wiley Online Library
Areca chewing is an important environmental risk factor for development of oral premalignant lesions and cancer. Epidemiological evidence indicates that areca chewing is tightly linked …
Number of citations: 18 onlinelibrary.wiley.com
M Luu, Z Riester, A Baldrich, N Reichardt… - Nature …, 2021 - nature.com
Emerging data demonstrate that the activity of immune cells can be modulated by microbial molecules. Here, we show that the short-chain fatty acids (SCFAs) pentanoate and butyrate …
Number of citations: 195 www.nature.com
M Luu, S Pautz, V Kohl, R Singh, R Romero… - Nature …, 2019 - nature.com
Short-chain fatty acids (SCFAs) have immunomodulatory effects, but the underlying mechanisms are not well understood. Here we show that pentanoate, a physiologically abundant …
Number of citations: 298 www.nature.com

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